molecular formula C4H5BrO2 B8815143 4-Bromocrotonic acid

4-Bromocrotonic acid

Cat. No.: B8815143
M. Wt: 164.99 g/mol
InChI Key: DOTGZROJTAUYFQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Bromocrotonic acid, also known as (E)-4-bromobut-2-enoic acid, is an organic compound with the molecular formula C4H5BrO2. This compound is characterized by the presence of a bromine atom attached to the fourth carbon of a crotonic acid backbone. It is a pale yellow to pale beige solid with a melting point of 74°C and a boiling point of 288°C . The compound is sparingly soluble in chloroform and slightly soluble in methanol .

Preparation Methods

4-Bromocrotonic acid can be synthesized through the bromination of crotonic acid. One common method involves the use of N-bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) or benzoyl peroxide. The reaction is typically carried out in a solvent like carbon tetrachloride (CCl4) at elevated temperatures .

Synthetic Route:

Industrial Production: In industrial settings, the process may be scaled up using continuous-flow photochemical reactors. This method enhances the efficiency and selectivity of the bromination reaction while reducing reaction times .

Chemical Reactions Analysis

4-Bromocrotonic acid undergoes various chemical reactions, including:

Oxidation:

  • The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction:

  • Reduction of this compound can yield 4-bromobutyric acid or other reduced forms.

Substitution:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Inhibition of Fatty Acid Oxidation

4-Bromocrotonic acid is primarily recognized for its role as an inhibitor of fatty acid oxidation. Research indicates that it effectively inhibits respiration supported by palmitoylcarnitine and acetoacetate in rat heart mitochondria. Notably, it selectively inactivates enzymes such as 3-ketoacyl-CoA thiolase and acetoacetyl-CoA thiolase, which are critical in the beta-oxidation pathway. This inhibition can lead to significant metabolic changes within cells.

  • Case Study : A study demonstrated that when rat heart mitochondria were preincubated with this compound, the activity of key enzymes involved in fatty acid metabolism was markedly reduced, suggesting its potential use in metabolic research .

Neuroprotective Research

In a neurobiological context, this compound has been utilized to investigate oligodendroglial fatty acid metabolism. In experiments involving optic nerves incubated without glucose, the presence of this compound significantly reduced cell survival rates, indicating its role as a specific thiolase inhibitor affecting mitochondrial fatty acid beta-oxidation and ketolysis.

  • Findings : The application of this compound led to a dramatic reduction in overall cell survival under glucose-limiting conditions, highlighting its importance in studies of neuronal energy metabolism .

Intermediate in Drug Synthesis

This compound serves as a valuable intermediate in the synthesis of various pharmaceutical compounds. Its ability to modulate long-chain acyl-CoA levels makes it particularly useful in developing drugs targeting metabolic disorders.

  • Example : It is involved in the synthesis of FGFR inhibitors, which have potential therapeutic applications in treating certain cancers .

Antiproliferative Activity

This compound has also been explored for its antiproliferative properties. It is used in the preparation of derivatives that exhibit significant biological activity against various cancer cell lines.

  • Research Insight : The synthesis of tetrahydropyridine thienopyrimidine derivatives utilizing this compound has shown promising results in inhibiting cell proliferation .

Summary Table of Applications

Application AreaDescriptionKey Findings
Fatty Acid MetabolismInhibitor of fatty acid oxidation and ketone body degradationSelectively inhibits key enzymes; affects mitochondrial respiration
NeurobiologyInvestigates energy metabolism in oligodendrocytesReduces cell survival under glucose-limiting conditions
Pharmaceutical SynthesisIntermediate for drug development, including FGFR inhibitorsUsed in synthesizing compounds with potential anticancer properties
Antiproliferative AgentsPreparation of derivatives exhibiting biological activity against cancer cellsShowed significant antiproliferative effects against various cancer lines

Mechanism of Action

4-Bromocrotonic acid acts as an inhibitor of fatty acid oxidation and ketone body degradation. In rat heart mitochondria, it inhibits the thiolase enzymes involved in these metabolic pathways. The compound must be activated in an energy-dependent reaction before exerting its inhibitory effects .

Molecular Targets and Pathways:

Comparison with Similar Compounds

Uniqueness:

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 4-bromocrotonic acid, and how can purity be validated?

  • Methodological Answer : The radical bromination of crotonic acid using N-bromosuccinimide (NBS) in dry benzene with 2,2'-azobisisobutyronitrile (AIBN) as an initiator yields this compound. Post-synthesis purification involves multiple recrystallizations from petroleum ether to achieve >85% purity. Validation includes melting point analysis (74–75°C) and chromatographic techniques (e.g., GC or HPLC) to confirm stereochemical integrity (E-isomer dominance) .

Q. How should this compound be handled and stored to ensure safety and stability?

  • Methodological Answer : Store in sealed, corrosion-resistant containers at room temperature in a dry environment. Use personal protective equipment (PPE) due to its skin/eye corrosion hazards (GHS Category 1C). Avoid contact with oxidizers to prevent hazardous reactions. Stability assessments should monitor decomposition products like HBr under prolonged storage .

Q. What analytical techniques are recommended for characterizing this compound?

  • Methodological Answer : Use NMR (¹H/¹³C) to confirm the (E)-configuration via coupling constants (J = 15–16 Hz for trans-alkene protons). IR spectroscopy can identify carboxylic acid O-H stretches (~2500–3000 cm⁻¹) and conjugated C=O (~1700 cm⁻¹). Mass spectrometry (HRMS) validates molecular weight (m/z 164.9853) .

Q. What are the typical applications of this compound in organic synthesis?

  • Methodological Answer : It serves as a precursor for α-allyl-β-hydroxy carboxylic acids via indium-mediated allylation of aldehydes/ketones. It also undergoes thioesterification using DCC (N,N'-dicyclohexylcarbodiimide) to form bioactive thioesters for peptide synthesis .

Advanced Research Questions

Q. How can experimental designs be optimized for studying this compound’s effects on cellular metabolism?

  • Methodological Answer : In HepG2 cell models, dose-response studies (25–250 µM) should pair with LC-MS/MS to quantify Cₓ-carnitine levels. Normalize data to controls and use ANOVA to assess concentration-dependent trends. Include positive controls like etomoxir (CPT1 inhibitor) to validate assay sensitivity .

Q. How should contradictory data on this compound’s metabolic effects be analyzed?

  • Methodological Answer : Discrepancies in Cₓ-carnitine profiles (e.g., C8 vs. C16 changes) may reflect off-target inhibition of acyl-CoA dehydrogenases. Use siRNA knockdown or isotopic tracing (¹³C-palmitate) to isolate specific enzymatic targets. Cross-validate with transcriptomic data (e.g., PPARα pathway modulation) .

Q. What catalytic mechanisms underlie this compound’s role in indium-mediated allylation?

  • Methodological Answer : Indium activates the α,β-unsaturated acid via single-electron transfer (SET), forming a radical intermediate. The reaction proceeds through a six-membered cyclic transition state, with ionic liquids (e.g., [bmim][Br]) enhancing yield by stabilizing charged intermediates. Kinetic studies (Eyring plots) confirm a concerted mechanism .

Q. How does this compound contribute to chlorinated natural product biosynthesis?

  • Methodological Answer : In Salinospora tropica, it acts as a surrogate substrate for chlorinase enzymes, enabling transhalogenation to produce chlorinated salinosporamides. Isotopic labeling (²H/¹³C) and gene knockout studies (e.g., salL mutants) elucidate substrate promiscuity in polyketide synthase pathways .

Q. What strategies ensure stereochemical control in this compound-derived cyclopropane synthesis?

  • Methodological Answer : Copper-catalyzed enantioselective cyclopropanation uses chiral ligands (e.g., bisoxazolines) to control trans-selectivity. Monitor diastereomeric excess (de) via chiral HPLC and optimize solvent polarity (e.g., DCM vs. THF) to minimize racemization .

Q. How can reaction conditions mitigate this compound’s instability in aqueous media?

  • Methodological Answer : Use buffered solutions (pH 6–7) and low temperatures (0–4°C) to slow hydrolysis. For prolonged reactions, employ anhydrous solvents (e.g., DMF) with molecular sieves. Real-time monitoring via in situ IR tracks carboxylic acid degradation .

Properties

Molecular Formula

C4H5BrO2

Molecular Weight

164.99 g/mol

IUPAC Name

4-bromobut-2-enoic acid

InChI

InChI=1S/C4H5BrO2/c5-3-1-2-4(6)7/h1-2H,3H2,(H,6,7)

InChI Key

DOTGZROJTAUYFQ-UHFFFAOYSA-N

Canonical SMILES

C(C=CC(=O)O)Br

Origin of Product

United States

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